

Application Notes and Protocols for Measuring Enazadrem Phosphate Efficacy

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Compound of Interest

Compound Name: Enazadrem Phosphate

Cat. No.: B1671267

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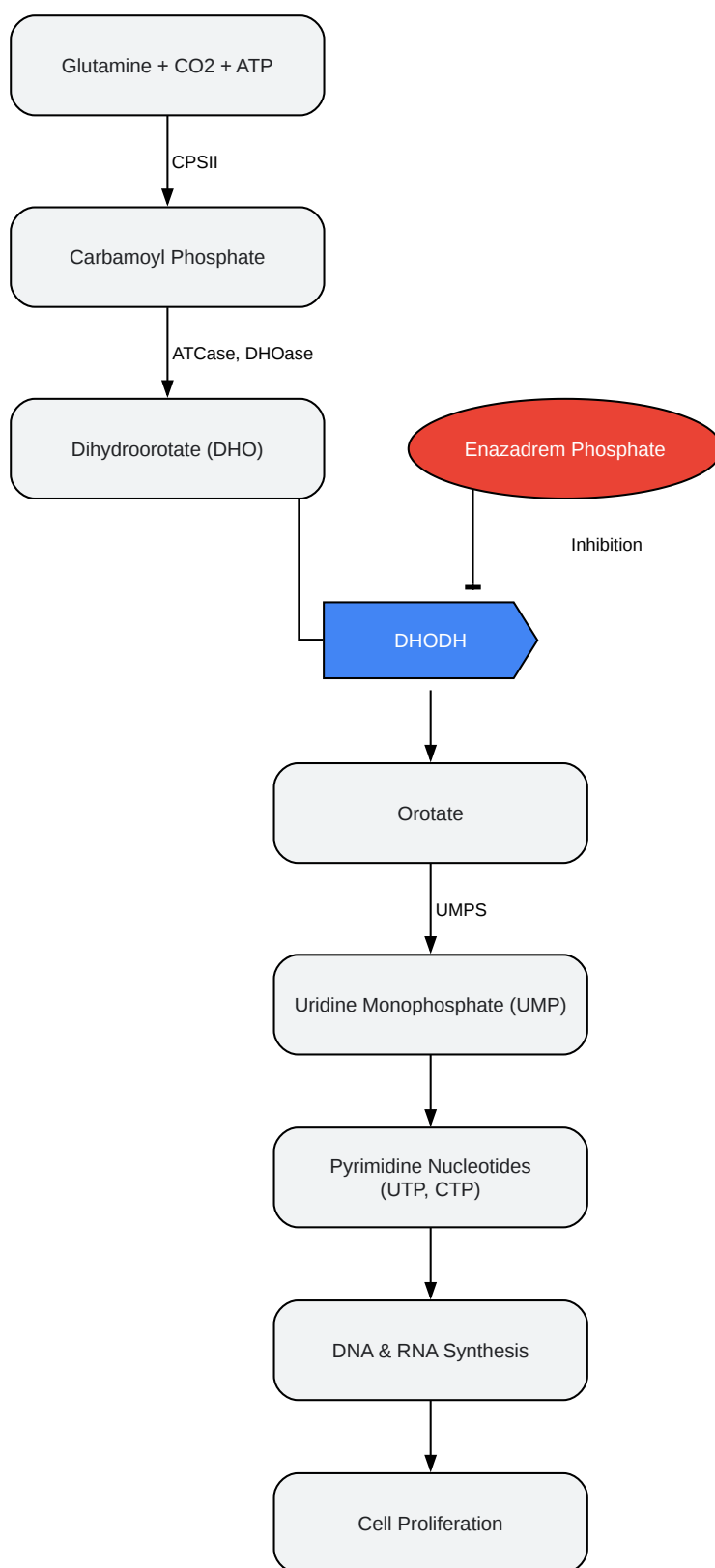
For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Mechanism of Action

Enazadrem Phosphate is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo pathway to meet their high demand for nucleotides.[1][3]

By inhibiting DHODH, **Enazadrem Phosphate** blocks the conversion of dihydroorotate (DHO) to orotate, leading to the depletion of downstream pyrimidine pools (e.g., UMP, CTP) and the accumulation of the substrate DHO.[1] This disruption of nucleotide metabolism results in cell cycle arrest and inhibition of cell proliferation.[4] Consequently, measuring the efficacy of **Enazadrem Phosphate** involves assessing its direct impact on DHODH activity, its effects on pyrimidine metabolism, and its downstream consequences on cancer cell viability and tumor growth.

Signaling Pathway: De Novo Pyrimidine Synthesis and DHODH Inhibition



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Caption: Inhibition of DHODH by **Enazadrem Phosphate** blocks pyrimidine synthesis.

II. In Vitro Efficacy Assessment

A variety of in vitro assays can be employed to determine the efficacy of **Enazadrem Phosphate**. These range from direct enzyme inhibition to cellular assays measuring downstream effects.

DHODH Enzymatic Activity Assay

This assay directly measures the inhibition of DHODH enzyme activity by **Enazadrem Phosphate**. A common method is a colorimetric assay that monitors the reduction of a dye.

Protocol: Colorimetric DHODH Inhibition Assay[5][6]

- Reagents and Materials:
 - Recombinant human DHODH enzyme
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
 - Coenzyme Q10 (100 µM)
 - 2,6-dichloroindophenol (DCIP) (200 µM)
 - Dihydroorotic acid (DHO) (500 µM)
 - **Enazadrem Phosphate** (serial dilutions)
 - 96-well microplate
 - Microplate reader
- Procedure:
 1. Prepare serial dilutions of **Enazadrem Phosphate** in DMSO.
 2. In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.
 3. Add the diluted **Enazadrem Phosphate** or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 25°C.

4. Initiate the reaction by adding DHO to all wells.
5. Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
6. Calculate the percent inhibition for each concentration of **Enazadrem Phosphate** relative to the vehicle control.
7. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: In Vitro DHODH Inhibition

Compound	Target	Assay Type	IC50 (nM)	Reference
H-006 (DHODH Inhibitor)	Human DHODH	Colorimetric	3.8	[5]
Teriflunomide	Human DHODH	Colorimetric	1250	[7]

Cell Viability and Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of **Enazadrem Phosphate** on cancer cell lines, particularly those known to be dependent on de novo pyrimidine synthesis, such as acute myeloid leukemia (AML) cell lines (e.g., HL-60, MOLM-13).

Protocol: MTT Cell Viability Assay[\[8\]](#)

- Reagents and Materials:
 - Cancer cell line (e.g., HL-60)
 - Complete culture medium
 - **Enazadrem Phosphate** (serial dilutions)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate
- Procedure:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
 2. Treat the cells with serial dilutions of **Enazadrem Phosphate** for 48-72 hours.
 3. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
 4. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
 5. Measure the absorbance at 570 nm using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity of DHODH Inhibitors

Compound	Cell Line	Cell Type	GI50 (nM)	Reference
H-006	HL-60	Acute Promyelocytic Leukemia	1.7	[5]
Brequinar	SK-N-BE(2)C	Neuroblastoma	Low nM range	[9]
Teriflunomide	Primary Rat Microglia	Microglia	~250	[10]

Metabolite Quantification

Measuring the accumulation of the substrate (DHO) and the depletion of downstream products (pyrimidine nucleotides) provides direct evidence of target engagement.

Protocol: DHO and Nucleotide Quantification by LC-MS/MS[\[6\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation (Cell Lysates):

1. Culture cells with and without **Enazadrem Phosphate** for a specified time (e.g., 24-48 hours).
2. Harvest and wash the cells with cold PBS.
3. Extract metabolites using a cold extraction buffer (e.g., 80:20 methanol:water).
4. Centrifuge to pellet cell debris and collect the supernatant.
5. Dry the supernatant under a stream of nitrogen or by lyophilization.
6. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

- LC-MS/MS Analysis:

1. Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
2. For DHO analysis, use a suitable column (e.g., C18) and a mobile phase gradient.
3. For nucleotide analysis, an ion-pairing agent is often required for retention on a reverse-phase column.[\[11\]](#)
4. Set up the mass spectrometer to monitor specific mass transitions for DHO, UMP, and CTP.
5. Quantify the metabolites by comparing their peak areas to those of known standards.

Data Presentation: Metabolite Changes Upon DHODH Inhibition

Treatment	Analyte	Fold Change vs. Control	Cell Line	Reference
DHODH Inhibitor	Dihydroorotate (DHO)	Increased	Various	[5]
DHODH Inhibitor	UTP	Decreased	CFPAC-1	[13]
DHODH Inhibitor	CTP	Decreased	CFPAC-1	[13]

III. In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the therapeutic potential of **Enazadrem Phosphate** in a physiological context.

Xenograft Models

Human cancer cell lines are implanted into immunocompromised mice to form tumors. The effect of **Enazadrem Phosphate** on tumor growth and survival is then monitored.

Protocol: AML Xenograft Model

- Cell Implantation:
 1. Implant a human AML cell line (e.g., MOLM-13) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID).
 2. Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
- Treatment:
 1. Randomize mice into treatment and vehicle control groups.
 2. Administer **Enazadrem Phosphate** orally or via another appropriate route at a predetermined dose and schedule.
- Efficacy Measurement:
 1. Measure tumor volume regularly (e.g., twice weekly) using calipers.

2. Monitor body weight as an indicator of toxicity.
3. At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
4. For survival studies, monitor mice until a defined endpoint is reached.

Data Presentation: In Vivo Anti-tumor Efficacy of DHODH Inhibitors

Compound	Mouse Model	Efficacy Endpoint	Result	Reference
Brequinar	Neuroblastoma Xenograft	Tumor Growth	Dramatically reduced	[9]
Brequinar	TH-MYCN Transgenic Mice	Survival	Significantly extended	[9]
Brequinar + Doxorubicin	Melanoma Xenograft	Tumor Regression	~90% regression	[4]

IV. Biomarker Analysis

Analysis of biomarkers can provide insights into the mechanism of action and can be used to monitor treatment response.

MYC Expression

DHODH inhibition has been shown to downregulate the expression of the MYC oncogene in certain cancers.[9]

Protocol: Western Blot for MYC Expression[14][15][16]

- Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.

- SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

MHC Class I Expression

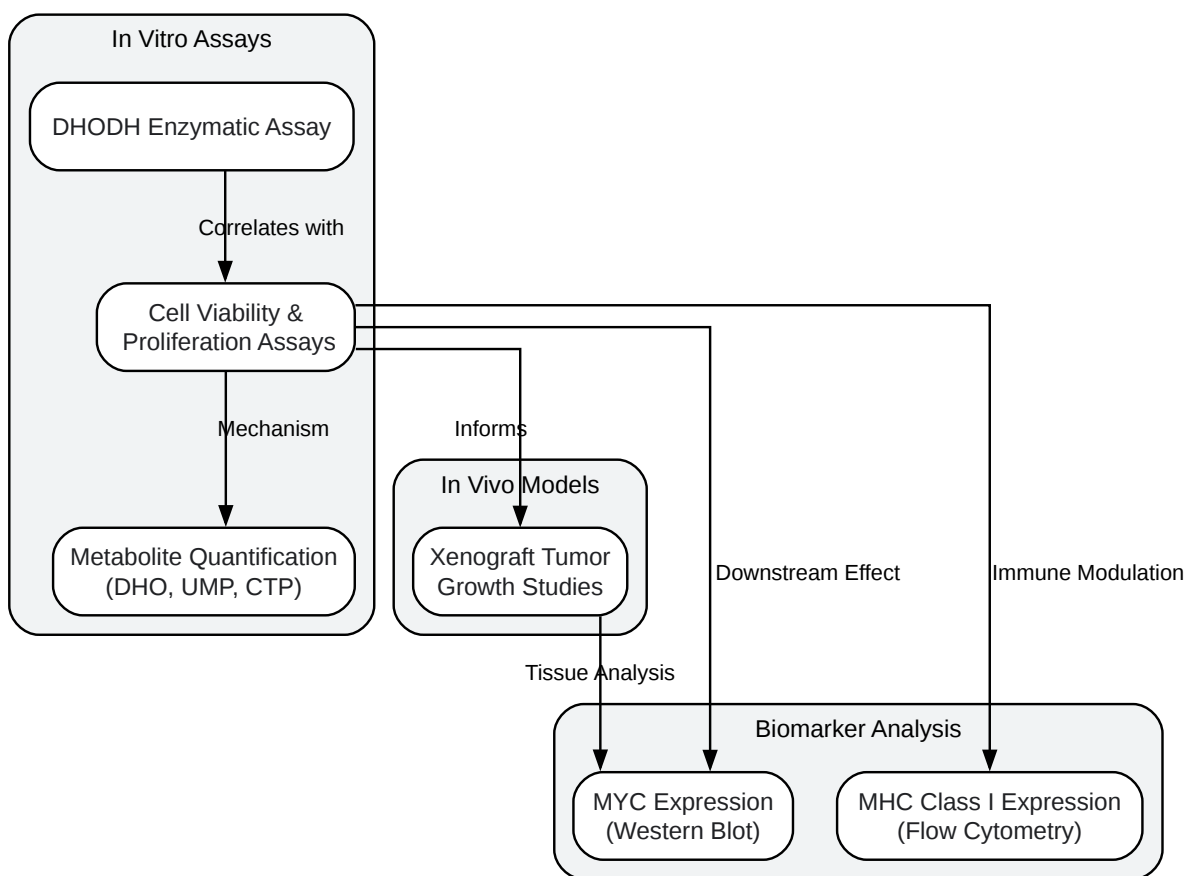
Recent studies have shown that DHODH inhibition can upregulate the expression of MHC class I on the surface of cancer cells, potentially enhancing their recognition by the immune system.^{[13][17]}

Protocol: Flow Cytometry for MHC Class I^[13]

- Cell Preparation: Treat cancer cells with **Enazadrem Phosphate** for the desired duration.
- Staining:
 1. Harvest cells and wash with PBS.
 2. Stain the cells with a fluorescently conjugated antibody against MHC class I (e.g., HLA-A,B,C for human cells or H-2K/H-2D for mouse cells) for 30 minutes at 4°C.
 3. Wash the cells to remove unbound antibody.
- Analysis:

1. Acquire the stained cells on a flow cytometer.
2. Analyze the data to determine the mean fluorescence intensity (MFI) of MHC class I expression on the cell surface.

Experimental Workflow: Measuring **Enazadrem Phosphate** Efficacy



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Caption: Workflow for assessing **Enazadrem Phosphate** efficacy from in vitro to in vivo.

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